6-(3-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
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Overview
Description
6-(3-Fluorophenyl)-5,7-diphenyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e][1,4]diazepin-8-one is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties
Preparation Methods
The synthesis of 6-(3-fluorophenyl)-5,7-diphenyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e][1,4]diazepin-8-one involves multiple steps. One common method includes the use of isocyanide reagents. The process typically starts with the preparation of imidazobenzodiazepine intermediates. These intermediates are then subjected to a one-pot condensation reaction with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for scalability and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and diphenyl groups, using common reagents like halogens and nucleophiles.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-Fluorophenyl)-5,7-diphenyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e][1,4]diazepin-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-5,7-diphenyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e][1,4]diazepin-8-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the GABA-A receptor and associated signaling pathways.
Comparison with Similar Compounds
This compound can be compared with other benzodiazepines such as midazolam, alprazolam, and diazepam. While all these compounds share a similar core structure and pharmacological properties, 6-(3-fluorophenyl)-5,7-diphenyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e][1,4]diazepin-8-one is unique due to its specific substitution pattern and potential for higher potency and selectivity .
Similar Compounds
- Midazolam
- Alprazolam
- Diazepam
- Flubromazepam
Properties
Molecular Formula |
C25H20FN3O |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-5,7-diphenyl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C25H20FN3O/c26-19-11-7-10-18(16-19)24-21-22(17-8-3-1-4-9-17)27-14-15-28-23(21)25(30)29(24)20-12-5-2-6-13-20/h1-13,16,24,28H,14-15H2 |
InChI Key |
VBJIACMVMBJVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C(N1)C(=O)N(C2C3=CC(=CC=C3)F)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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